N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(18-9-13-5-2-1-3-6-13)19-11-15(12-19)21-14-7-4-8-17-10-14/h1-8,10,15H,9,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIQNJXYWKXBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as aziridines or other nitrogen-containing intermediates.
Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group on the azetidine ring.
Benzylation: The benzyl group can be introduced through alkylation reactions using benzyl halides under basic conditions.
Carboxamide Formation: The carboxamide functionality can be introduced by reacting the intermediate with a suitable amine or amide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been investigated for its potential as a therapeutic agent due to its interaction with specific biological targets.
1.1. Neuropharmacological Applications
Research indicates that compounds with azetidine structures, including this compound, exhibit significant activity at nicotinic acetylcholine receptors (nAChRs). Specifically, derivatives of azetidine have shown high potency and selectivity for the α4β2-nAChR subtype, which is implicated in cognitive functions and neurodegenerative diseases . The structure of this compound may enhance binding affinity and efficacy, making it a candidate for further development as a cognitive enhancer or neuroprotective agent.
1.2. Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. Studies on related compounds have demonstrated significant antibacterial and antifungal activities, which may extend to this compound. For instance, the minimum inhibitory concentration (MIC) values for structurally similar compounds indicate promising antimicrobial properties .
2.1. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, certain derivatives have shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis and a target for antimalarial therapies . Such inhibition could position this compound as a potential lead for developing new treatments for malaria.
2.2. Cardiovascular Applications
The compound's pharmacological profile includes potential benefits in cardiovascular health. Similar carboxamide derivatives have been explored as HDL cholesterol stimulants, which could be beneficial in treating dyslipidemia and preventing arteriosclerosis . The mechanism involves enhancing cholesterol efflux and improving lipid profiles.
Materials Science Applications
Beyond medicinal uses, this compound may find applications in materials science due to its unique chemical structure.
3.1. Polymer Chemistry
The ability of azetidine derivatives to participate in polymerization reactions opens avenues for creating novel polymers with specific properties. These materials could be tailored for applications in coatings, adhesives, and drug delivery systems.
4.1. Neuropharmacological Research
A study focusing on the binding affinity of azetidine derivatives at nAChRs revealed that modifications to the benzyl group significantly enhanced potency against specific receptor subtypes . This finding underscores the importance of structural optimization in developing effective neuropharmacological agents.
4.2. Antimicrobial Efficacy
In vitro evaluations of related compounds demonstrated varying degrees of antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating substantial effectiveness . Future studies on this compound could provide insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
- Solubility : The pyridin-3-yloxy group in the target compound enhances water solubility relative to chlorinated analogs, which exhibit higher logP values (~3.5 vs. ~2.8) .
- Metabolic Stability : The triazole-containing analog () demonstrates rapid hepatic clearance due to oxidative metabolism, whereas the target compound’s benzylcarboxamide may confer resistance to amidase degradation .
Research Findings and Contradictions
- : Highlights the versatility of azetidine C–H activation for generating diverse carboxamide libraries. However, the target compound’s moderate kinase inhibition contrasts with the triazole derivative’s superior cytotoxicity in cancer cell lines .
Biological Activity
N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an azetidine ring, a pyridine moiety, and a benzyl substituent, which contribute to its reactivity and biological properties. The azetidine ring introduces ring strain, enhancing the compound's reactivity, while the pyridine and benzyl groups may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Research indicates that compounds with similar structures often target enzymes involved in metabolic processes or act as receptor modulators. For instance, the azetidine derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and have implications in neurodegenerative diseases .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For example, derivatives of similar azetidine-based compounds have shown efficacy against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. This is consistent with findings from related compounds that inhibit key oncogenic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Benzyl group | Enhances binding affinity to targets |
| Pyridine moiety | Improves solubility and bioavailability |
| Azetidine ring | Increases reactivity due to ring strain |
Studies have shown that modifications to the benzyl or pyridine components can significantly alter the compound's potency against specific biological targets .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated significant activity with an IC50 value of approximately 2 μM, indicating strong potential as an anti-tubercular agent .
Case Study 2: Cancer Cell Lines
In another investigation, the compound was tested on various cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 15 μM across different cell types. The study highlighted the compound's ability to disrupt cell cycle progression and activate apoptotic pathways .
Q & A
Q. How to design enantioselective syntheses for chiral analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
